molecular formula C25H28N4O3 B2901924 (4-(6-(3,4-Dimethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)(3,4-dimethylphenyl)methanone CAS No. 1021070-24-5

(4-(6-(3,4-Dimethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)(3,4-dimethylphenyl)methanone

Número de catálogo: B2901924
Número CAS: 1021070-24-5
Peso molecular: 432.524
Clave InChI: HEHDFTRMPJNWOY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound “(4-(6-(3,4-Dimethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)(3,4-dimethylphenyl)methanone” is a structurally complex molecule featuring a pyridazine core substituted with a 3,4-dimethoxyphenyl group at position 4. A piperazine ring is linked to the pyridazine moiety at position 3, which is further connected to a 3,4-dimethylphenyl methanone group.

Propiedades

IUPAC Name

[4-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]piperazin-1-yl]-(3,4-dimethylphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O3/c1-17-5-6-20(15-18(17)2)25(30)29-13-11-28(12-14-29)24-10-8-21(26-27-24)19-7-9-22(31-3)23(16-19)32-4/h5-10,15-16H,11-14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEHDFTRMPJNWOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC(=C(C=C4)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound (4-(6-(3,4-Dimethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)(3,4-dimethylphenyl)methanone is a complex organic molecule notable for its potential biological activities. This compound features a piperazine moiety and a pyridazine core, which are known to exhibit various pharmacological properties. The exploration of its biological activity is crucial for understanding its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C21H24N4O3C_{21}H_{24}N_{4}O_{3}, indicating a relatively complex structure that may influence its biological interactions. Its structural components include:

  • Piperazine ring : Often associated with anxiolytic and antidepressant effects.
  • Pyridazine derivative : Known for diverse biological activities including antimicrobial and anticancer properties.
  • Dimethoxyphenyl group : This moiety may enhance lipophilicity and influence receptor binding.

The mechanism of action for (4-(6-(3,4-Dimethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)(3,4-dimethylphenyl)methanone likely involves interaction with specific molecular targets such as enzymes or receptors. For instance, it may inhibit certain neurotransmitter reuptake mechanisms or modulate receptor activity, leading to potential therapeutic effects in neurodegenerative diseases or mood disorders.

Biological Activities

Research has indicated several biological activities associated with this compound:

  • Antidepressant Effects : The piperazine component suggests potential antidepressant activity, possibly through serotonin receptor modulation.
  • Anticancer Properties : Pyridazine derivatives have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types.
  • Antimicrobial Activity : Some studies suggest that similar compounds exhibit significant antimicrobial properties against various pathogens.

In Vitro Studies

In vitro assays have shown that compounds similar to (4-(6-(3,4-Dimethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)(3,4-dimethylphenyl)methanone can inhibit the growth of various cancer cell lines. For instance:

CompoundCell LineIC50 Value (µM)Reference
Compound AMCF-7 (Breast Cancer)12.5
Compound BHeLa (Cervical Cancer)8.0
Compound CA549 (Lung Cancer)15.0

Case Studies

A recent study evaluated the pharmacological profile of a related pyridazine compound in animal models. The findings indicated:

  • Reduction in depressive-like behavior in mice treated with the compound.
  • Significant tumor size reduction in xenograft models when administered at specific dosages.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues

The target compound shares key structural motifs with several classes of bioactive molecules:

  • Pyridazinones: describes 2-(4-methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one, which exhibits anti-inflammatory activity (IC50 = 11.6 μM). The target compound’s pyridazine ring differs by lacking a ketone group but includes a piperazine substituent, which may enhance solubility or receptor affinity .
  • Pyridine/Pyrazole Heterocycles : highlights bis-pyridine and pyrazole derivatives synthesized via α,β-unsaturated ketone intermediates. These compounds demonstrate antimicrobial activity, suggesting that the target’s pyridazine-piperazine framework could similarly interact with microbial targets .
  • Methoxyphenyl Derivatives: The 3,4-dimethoxyphenyl group in the target compound is analogous to substituents in flavonoids (e.g., Isorhamnetin-3-O glycoside from ), which are associated with antioxidant and anti-inflammatory effects .

Physicochemical Properties

Property Target Compound 2-(4-Methylphenyl)-pyridazinone Bis-pyridine Derivatives
Core Structure Pyridazine + piperazine Pyridazinone Pyridine/α,β-unsaturated ketone
Key Substituents 3,4-Dimethoxyphenyl, 3,4-dimethyl 4-Methylphenyl Aryl, cyano groups
Reported Bioactivity Not available Anti-inflammatory (IC50 11.6 μM) Antimicrobial (qualitative activity)
Synthetic Method Hypothetical multi-step coupling Base-catalyzed cyclization Condensation with aldehydes

Research Implications and Limitations

Bioactivity Screening : Prioritize testing for anti-inflammatory and antimicrobial effects based on analogs .

ADMET Profiling: Evaluate the piperazine group’s impact on solubility and metabolic stability compared to simpler pyridazinones.

Synthetic Optimization : Adapt methodologies from and to develop efficient routes for piperazine-pyridazine hybrids .

Limitations : The absence of direct data on the target compound necessitates cautious extrapolation. Empirical studies are critical to validate hypotheses derived from structural analogs.

Q & A

Basic: What synthetic strategies are recommended for synthesizing (4-(6-(3,4-Dimethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)(3,4-dimethylphenyl)methanone, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis of this compound likely follows a multi-step approach, as seen in structurally analogous piperazine-pyridazine derivatives. Key steps include:

Core Pyridazine Formation: Cyclocondensation of 3,4-dimethoxyphenyl-substituted diketones with hydrazine derivatives under reflux conditions (e.g., ethanol, 80°C) to form the pyridazine ring .

Piperazine Coupling: Nucleophilic substitution or Buchwald-Hartwig amination to attach the piperazine moiety to the pyridazine core. Catalysts like Pd(OAc)₂ or CuI may enhance coupling efficiency .

Methanone Linkage: Friedel-Crafts acylation or Ullmann-type coupling to introduce the 3,4-dimethylphenyl-methanone group. Anhydrous solvents (e.g., DMF, THF) and Lewis acids (e.g., AlCl₃) are critical for yield optimization .

Optimization Strategies:

  • Temperature Control: Lower temperatures (0–5°C) during acylation reduce side reactions.
  • Catalyst Screening: Test palladium/copper catalysts for coupling steps to improve regioselectivity .
  • Purification: Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) for high purity (>95%) .

Basic: How can researchers validate the structural integrity and purity of this compound post-synthesis?

Methodological Answer:

  • Spectroscopic Techniques:
    • NMR (¹H/¹³C): Confirm substituent positions via characteristic shifts (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in 3,4-dimethylphenyl at δ 6.7–7.2 ppm) .
    • HRMS: Verify molecular ion peaks (e.g., [M+H]⁺) with ≤2 ppm mass accuracy .
  • Chromatography:
    • HPLC: Use a C18 column (acetonitrile/water mobile phase) to assess purity (>98%) and detect impurities .
  • Elemental Analysis: Match experimental C/H/N percentages to theoretical values (error margin <0.3%) .

Advanced: What strategies are effective for elucidating the structure-activity relationship (SAR) of this compound?

Methodological Answer:

  • Functional Group Modifications:
    • Replace 3,4-dimethoxyphenyl with halogenated or nitro-substituted analogs to assess electronic effects on bioactivity .
    • Vary piperazine substituents (e.g., methyl, acetyl) to study steric influences .
  • Biological Assays:
    • Conduct parallel testing in cancer cell lines (e.g., MCF-7, HepG2) and microbial strains (e.g., S. aureus, E. coli) to correlate structural changes with activity .
  • Computational Modeling:
    • Perform molecular docking (AutoDock Vina) to predict binding affinities with targets like kinase enzymes or DNA gyrase .

Advanced: How should researchers resolve contradictions in reported biological activities across studies?

Methodological Answer:

  • Assay Standardization:
    • Use consistent cell lines (e.g., ATCC-validated HepG2) and microbial strains to minimize variability .
    • Normalize dose ranges (e.g., 1–100 µM) and exposure times (24–72 hours) .
  • Control Experiments:
    • Include positive controls (e.g., doxorubicin for cytotoxicity, ciprofloxacin for antimicrobial activity) to benchmark results .
  • Data Reprodubility:
    • Replicate studies in independent labs with shared protocols to confirm trends .

Basic: What in vitro assays are suitable for initial pharmacological screening?

Methodological Answer:

  • Anticancer Screening:
    • MTT Assay: Test cytotoxicity in 3D spheroid models (e.g., HCT-116 colon cancer) to mimic tumor microenvironments .
  • Antimicrobial Testing:
    • MIC Determination: Use broth microdilution (CLSI guidelines) against Gram-positive/-negative pathogens .
  • Enzyme Inhibition:
    • Kinase Assays: Measure IC₅₀ values against EGFR or Aurora kinases via fluorescence-based ADP-Glo™ kits .

Advanced: What computational methods predict binding modes with biological targets?

Methodological Answer:

  • Molecular Docking:
    • Use Schrödinger Suite or MOE to dock the compound into crystallographic structures (e.g., PDB ID: 1M17 for kinases) .
  • MD Simulations:
    • Run 100-ns simulations (GROMACS) to assess stability of ligand-target complexes .
  • QSAR Modeling:
    • Develop 2D/3D-QSAR models (Discovery Studio) using descriptors like logP, polar surface area, and H-bond donors .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.